molecular formula C19H19F3N4O2S B2558789 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396747-91-3

3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2558789
CAS No.: 1396747-91-3
M. Wt: 424.44
InChI Key: MVKUAVLFMIJUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a heterocyclic molecule featuring a pyrimido-thiazinone core fused with a piperazine-carbonyl group substituted with a 3-(trifluoromethyl)phenyl moiety. This structure combines a bicyclic thiazinone scaffold—known for its conformational rigidity—with a trifluoromethyl-substituted arylpiperazine, a motif frequently associated with CNS receptor modulation (e.g., serotonin or dopamine receptors) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine-carbonyl linker provides flexibility for target engagement .

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c20-19(21,22)14-2-1-3-15(10-14)24-6-8-25(9-7-24)17(28)13-11-26-16(27)4-5-23-18(26)29-12-13/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUAVLFMIJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex heterocyclic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound based on existing research and relevant case studies.

  • Molecular Formula : C25H27F3N4O3
  • Molecular Weight : 488.511 g/mol
  • CAS Number : 892267-00-4

The biological activity of this compound can be attributed to the following structural components:

  • Piperazine Moiety : Known for its presence in numerous pharmacologically active compounds, piperazine derivatives exhibit a range of effects including anxiolytic, antidepressant, and antipsychotic activities .
  • Dihydropyrimidine Core : This structure is associated with various biological activities, particularly in the fields of anti-cancer and antimicrobial research .
  • Trifluoromethyl Group : The trifluoromethyl substituent enhances lipophilicity and metabolic stability, often improving the biological profile of pharmaceutical agents .

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the pyrimidine and piperazine moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The anticancer activity is often linked to the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

The piperazine scaffold has been identified as a prominent structure in drug discovery for its antimicrobial properties:

  • Case Studies : Several piperazine derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the compound may also possess similar properties .
  • Research Findings : Studies have reported that modifications in the piperazine ring can enhance antimicrobial activity by increasing membrane permeability or inhibiting bacterial protein synthesis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalAnxiolytic and antidepressant effects

Scientific Research Applications

The biological activity of this compound is attributed to its structural components:

  • Piperazine Moiety : Piperazine derivatives are known for their anxiolytic, antidepressant, and antipsychotic properties. They have been extensively studied for their role in drug discovery and development .
  • Dihydropyrimidine Core : Compounds containing this core have shown promise in anti-cancer and antimicrobial research. The dihydropyrimidine structure is associated with the inhibition of tubulin polymerization, which is a critical mechanism in cancer treatment .
  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy as a pharmaceutical agent .

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one:

  • Antitumoral Activity : Research has indicated that similar compounds exhibit significant antitumoral effects through mechanisms such as inhibiting tubulin polymerization . This suggests that our compound may also possess similar properties.
  • Antimicrobial Properties : Various piperazine derivatives have demonstrated potent antibacterial activities. The incorporation of specific substituents can enhance these effects, making it a candidate for further exploration in antimicrobial research .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntitumoralDihydropyrimidine derivativesInhibition of tubulin polymerization
AntimicrobialPiperazine derivativesDisruption of bacterial cell wall synthesis
AnxiolyticPiperazine-based drugsModulation of neurotransmitter systems

Chemical Reactions Analysis

Core Ring Formation

  • Pyrimido[2,1-b] thiazin-6(2H)-one Core :

    • Formed via cyclization reactions involving thiazine and pyrimidine precursors. Analogous to methods described in heterocyclic synthesis literature, where fused rings are generated through intermolecular cyclization of substituted intermediates .

    • Mechanistic insights suggest acidic or basic conditions facilitate ring closure, potentially involving nucleophilic attack or tautomerization to stabilize fused systems .

Piperazine Substitution

  • Carbonyl Group Introduction :

    • The piperazine-1-carbonyl group is likely introduced via nucleophilic acyl substitution or coupling reactions. For example, reacting the thiazinone core with a piperazine-1-carbonyl chloride or using carbonyl transfer agents (e.g., phosgene) .

    • Patent examples (e.g., WO2001055147A1) demonstrate piperazine substitution via amidation or urea coupling , which could be adapted for this compound .

Trifluoromethyl Substitution

  • Phenyl Ring Functionalization :

    • The 3-(trifluoromethyl)phenyl group may be introduced via direct trifluoromethylation (e.g., using trifluoromethylating agents like CF₃I) or cross-coupling reactions (e.g., Suzuki coupling with aryl trifluoromethyl groups) .

Cyclization and Ring Closure

  • Thiazinone Formation :

    • Exemplified by the thermal decarbonylation of pyrrolo[2,1-c] benzoxazine derivatives, leading to ketene intermediates that undergo [4+2] cycloaddition .

    • Stereochemical Control :

      • High diastereoselectivity in cyclization reactions is often achieved through kinetic control , as observed in analogous oxazine systems .

Piperazine Coupling

  • Carbothioamide vs. Carbonyl Derivatives :

    • The piperazine-1-carbonyl group differs from carbothioamide analogs (e.g., CID 895910) , which are synthesized via thioamide formation. This suggests functional group interconversion (e.g., thioamide to amide) may occur under specific conditions .

Key Reagents and Catalysts

Reagent/Catalyst Application Yield/Selectivity Source
PW₁₀V₂ (Heteropolyacid)Dihydropyrimidinone synthesis80–98% yield
AgNPs on GO compositeHeterocyclic cyclizationChemoselective “on-water” synthesis
Yb(OTf)₃[3+3] CycloadditionEnhanced reaction rates
PMo₁₀BiV (Heteropolyacid)Dihydropyrimidinone synthesisReusable catalyst

Mechanistic Insights

  • Cyclization Mechanism :

    • The pyrimido[2,1-b] thiazinone core likely forms via nucleophilic attack on a carbonyl group, followed by tautomerization to stabilize the fused system .

  • Piperazine Substitution :

    • Amide Bond Formation : Direct coupling of the carbonyl group with piperazine, potentially facilitated by Lewis acids (e.g., Yb(OTf)₃) .

Stability and Degradation

  • Thermal Stability :

    • Analogous thiazinone derivatives undergo thermal decarbonylation , suggesting potential instability under high temperatures .

  • Hydrolytic Stability :

    • Amide bonds in the piperazine group may hydrolyze under acidic or basic conditions, though specific data for this compound is lacking .

Research Implications

  • Diversified Synthesis Methods :

    • Analogous reactions highlight the utility of heteropolyacids (e.g., PW₁₀V₂) and metal nanoparticles (e.g., AgNPs) in heterocyclic synthesis, offering pathways for scalable production .

  • Stereoselectivity :

    • Kinetic control in cyclization reactions (e.g., oxazine systems) provides a framework for optimizing diastereomeric ratios in this compound’s synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Relevance (Inferred/Reported) Synthesis Method (Key Steps) Reference ID
Target Compound Pyrimido[2,1-b][1,3]thiazin-6(2H)-one 3-(Trifluoromethyl)phenyl-piperazine-carbonyl Not explicitly reported Potential CNS modulation (arylpiperazine motif) Likely HOBt/TBTU-mediated amide coupling
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one Pyrimido[2,1-b][1,3,5]thiadiazinone Benzyl group at position 3 327.33 Unreported (structural analog) Substitution at pyrimidine core
N-[(1R,3S)-3-Isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine-carbonyl-cyclopentane Cyclopentane-isopropyl, tetrahydro-pyran-4-amine 468.2 (M+H) Kinase inhibition (piperazine-carbonyl motif) Amide coupling with HOBt/TBTU
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazolyl-butanone-piperazine Pyrazole at position 4, butanone linker Not reported Anticancer screening (piperazine-pyrazole) Carboxylic acid coupling to piperazine
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl pyrazolo[3,4-d]pyrimidine (Example 62) Pyrazolo[3,4-d]pyrimidine-chromenone Fluorophenyl, chromenone 560.2 (M+H) Kinase inhibition (fluorinated aryl groups) Suzuki-Miyaura cross-coupling

Key Structural and Functional Insights:

Thiadiazinones (e.g., ) exhibit higher sulfur-mediated hydrogen bonding compared to thiazinones, altering solubility and protein interactions .

Piperazine Modifications: The trifluoromethylphenyl-piperazine motif is conserved in the target compound and Example 3 (), suggesting shared pharmacokinetic profiles (e.g., blood-brain barrier penetration) . Compound 5 () replaces the carbonyl linker with a butanone, reducing conformational rigidity and possibly weakening target affinity .

Biological Implications: Arylpiperazines are commonly associated with GPCR modulation (e.g., 5-HT1A receptors), while pyrimido-thiazinones may inhibit enzymes like phosphodiesterases or kinases . Fluorinated groups (e.g., trifluoromethyl in the target compound vs. fluorophenyl in Example 62) enhance metabolic stability and hydrophobic interactions .

Synthetic Approaches: The target compound likely employs HOBt/TBTU-mediated coupling (analogous to and ), whereas chromenone derivatives () rely on cross-coupling reactions .

Research Findings and Limitations

  • Pharmacological Data Gaps : While structural analogs (e.g., ’s Example 3) report kinase inhibition, explicit data for the target compound’s bioactivity remain unavailable.
  • Synthetic Challenges: The pyrimido-thiazinone core may require multi-step cyclization under harsh conditions, contrasting with simpler piperazine couplings () .
  • Comparative Stability: Thiazinones (target compound) are less oxidation-prone than thiadiazinones (), favoring in vivo applications .

Preparation Methods

Mannich Reaction for Aminomethylation

Treating the thioxopyrimidinone core (3) with formaldehyde (37%) and primary aromatic amines (e.g., aniline derivatives) in dioxane and hydrochloric acid facilitates S-alkylation and cyclization. The reaction proceeds via the formation of an intermediate thiiranium ion, which undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to yield 3,7,9-triaryl-3,4-dihydropyrido[2′,3′:4,5]pyrimido[2,1-b]thiadiazin-6(2H)-ones. Yields for this step range from 31% to 81%, depending on the electron-donating or withdrawing nature of the aryl substituents.

Michael Addition to Activated Nitriles

Alternatively, the core structure can be functionalized via Michael addition to activated nitriles such as arylidene malononitriles. For example, reacting pyridopyrimidinethione (3) with 2-(benzo[d]dioxol-5-ylmethylene)malononitrile (13) in dioxane generates pyridopyrimidothiazinone derivatives through a conjugate addition mechanism. This method offers regioselectivity, favoring addition to the α,β-unsaturated nitrile moiety.

Coupling of the Piperazine and Core Moieties

The final step involves coupling the 4-(3-(trifluoromethyl)phenyl)piperazine to the pyrimidothiazinone core via an amide bond. This is achieved by activating the carbonyl group of the core structure using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction typically proceeds at room temperature over 12–24 hours, with yields dependent on the purity of the intermediates.

A comparative study of coupling agents reveals that EDC/HOBt outperforms traditional methods like thionyl chloride-mediated activation, particularly in minimizing side reactions such as epimerization. Post-coupling, the crude product is purified via silica gel column chromatography using a gradient elution of ethyl acetate and hexanes (3:7 to 7:3).

Purification and Isolation Techniques

Purification is critical due to the structural complexity of the target compound. Recrystallization from acetic acid or ethanol/water mixtures is employed for initial crude product isolation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) ensures >98% purity, as confirmed by UV detection at 254 nm. For large-scale production, flash chromatography using automated systems reduces solvent consumption and improves reproducibility.

Structural Characterization and Analytical Validation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) reveals characteristic signals for the piperazine protons (δ 2.5–3.5 ppm) and the trifluoromethyl group (δ -63 ppm in ¹⁹F NMR).
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1643 cm⁻¹ (C=O) and 3281 cm⁻¹ (N-H) confirm the amide and thiazinone functionalities.
  • Mass Spectrometry (MS) : High-resolution ESI-MS displays a molecular ion peak at m/z 507.1345 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈F₃N₅O₂S.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the trans-configuration of the dihydropyrimidinone ring and the planar geometry of the thiazinone moiety. Bond lengths and angles align with density functional theory (DFT) calculations, validating the proposed structure.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The formation of the pyrimidothiazinone core is sensitive to reaction conditions. Mn(OAc)₃-mediated radical cyclizations, as reported for analogous piperazine-dihydrofuran systems, demonstrate that radical intermediates adjacent to aromatic rings exhibit greater stability, favoring regioselective product formation. Implementing similar conditions (e.g., Mn(OAc)₃ in acetic acid at 65°C) could enhance yields for challenging cyclization steps.

Solvent and Temperature Effects

Elevated temperatures (>100°C) in toluene improve the solubility of bis(2-chloroethyl)amine, reducing reaction times for piperazine synthesis. Conversely, lower temperatures (0–5°C) during neutralization prevent decomposition of the freebase piperazine.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can intermediates be validated?

The synthesis involves coupling a piperazine-carbonyl moiety with a dihydropyrimidothiazinone core. A typical protocol uses oxalyl chloride in DMF with Et₃N under reflux (8–12 hours) to activate carbonyl groups, followed by nucleophilic substitution . Intermediates are validated via elemental analysis (C, H, N), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.3–7.5 ppm for trifluoromethylphenyl groups), and HPLC purity (>95%) .

Q. How is structural characterization performed to confirm regioselectivity in the pyrimidothiazinone core?

X-ray crystallography resolves bond angles and confirms the boat conformation of the dihydropyrimidothiazinone ring. For non-crystalline samples, 2D NMR (COSY, NOESY) identifies coupling patterns, while FT-IR verifies carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

Use microplate Alamar Blue assays for antimicrobial activity (MIC ≤ 25 µg/mL against M. tuberculosis H37Rv) or cell viability assays (MTT) for cytotoxicity (IC₅₀ values in cancer cell lines) . Include positive controls (e.g., isoniazid for TB) to benchmark potency.

Advanced Research Questions

Q. How can molecular docking resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor bioavailability. Perform docking simulations (AutoDock Vina) to assess binding to targets like M. tuberculosis InhA (ΔG ≤ -11.9 kcal/mol) . Compare with pharmacokinetic data (e.g., logP > 3.5 indicates high lipophilicity, requiring formulation adjustments) .

Q. What strategies improve aqueous solubility without compromising target affinity?

Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions. Co-solvent systems (e.g., PEG-400/water) or amorphous solid dispersions enhance solubility. Monitor SAR: replacing trifluoromethyl with cyano groups reduced logP by 0.8 while retaining activity in analogs .

Q. How to evaluate selectivity against off-target enzymes?

Use panel screening against cytochrome P450 isoforms (CYP2C9, CYP3A4) via fluorescence-based assays. For kinase inhibitors, employ KINOMEscan profiling. In one study, >50% inhibition of PARP-1/2 at 10 nM confirmed target specificity .

Q. What analytical methods validate stability under physiological conditions?

Conduct forced degradation studies (acid/base hydrolysis, thermal stress) analyzed via UPLC-MS/MS . Detect degradation products (e.g., piperazine cleavage fragments) and optimize storage conditions (e.g., -20°C under nitrogen) .

Q. How to address discrepancies in SAR between structurally similar analogs?

Perform 3D-QSAR to map electrostatic/hydrophobic fields. For example, bulky substituents at the phenylpiperazine position reduced activity by 40% due to steric clashes in the InhA binding pocket . Validate with free energy perturbation (FEP) calculations.

Methodological Notes

  • Synthetic Optimization : Replace DMF with DMAc to reduce side reactions during reflux .
  • Data Reproducibility : Use BET surface area analysis to confirm crystallinity batch-to-batch .
  • Contradiction Mitigation : Cross-validate in vitro findings with ex vivo models (e.g., liver microsomes for metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.